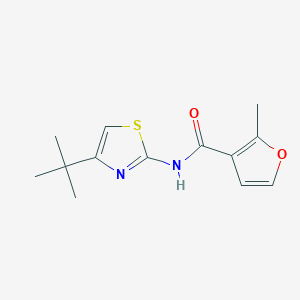![molecular formula C25H21ClN4O3S B11123500 methyl 6-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11123500.png)
methyl 6-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 6-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazole ring, a pyrimidothiazine ring, and a chlorophenyl group
Méthodes De Préparation
The synthesis of METHYL 6-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves multiple steps, starting with the preparation of the pyrazole and pyrimidothiazine intermediates. The synthetic route typically includes the following steps:
Formation of Pyrazole Intermediate: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of Pyrimidothiazine Intermediate: The pyrimidothiazine ring is formed by reacting a thioamide with a β-ketoester in the presence of a base.
Coupling Reaction: The pyrazole and pyrimidothiazine intermediates are then coupled together using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
METHYL 6-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
METHYL 6-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of METHYL 6-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.
The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparaison Avec Des Composés Similaires
METHYL 6-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can be compared with other similar compounds, such as:
METHYL 6-(4-ETHYLPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE: This compound has an ethyl group instead of a chlorophenyl group, leading to different chemical and biological properties.
METHYL 6-(3-FLUOROPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE:
METHYL 6-(4-TERT-BUTYLPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE: The tert-butyl group affects the compound’s steric and electronic properties, influencing its interactions and applications.
These comparisons highlight the uniqueness of METHYL 6-[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE and its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C25H21ClN4O3S |
|---|---|
Poids moléculaire |
493.0 g/mol |
Nom IUPAC |
methyl 6-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C25H21ClN4O3S/c1-15-21(24(32)33-2)23(30-20(31)12-13-34-25(30)27-15)19-14-29(18-6-4-3-5-7-18)28-22(19)16-8-10-17(26)11-9-16/h3-11,14,23H,12-13H2,1-2H3 |
Clé InChI |
UNWLZWPPSNCFPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11123420.png)
![N-(4-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11123423.png)

![(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11123428.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B11123431.png)
![Ethyl 4-(4-fluorophenyl)-2-{[(3-fluorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11123432.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11123434.png)
![N-(2-methylpropyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11123445.png)

![N-(3-chlorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11123456.png)

![Ethyl 4-[(2-thienylmethyl)amino]benzoate](/img/structure/B11123477.png)
![2-methoxyethyl (2E)-2-(furan-2-ylmethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11123484.png)
![1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123490.png)
